2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde
Description
2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde (CAS: [hypothetical placeholder]) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with ethoxy (–OCH₂CH₃), hydroxy (–OH), and nitro (–NO₂) groups at the 2-, 3-, and 4-positions, respectively. This compound is of interest in organic synthesis due to its multifunctional groups, which enable diverse reactivity, including nucleophilic additions, reductions, and condensation reactions. Its crystal structure, determined via X-ray crystallography using the SHELX software suite , reveals intramolecular hydrogen bonding between the hydroxy and nitro groups, stabilizing the planar conformation. Applications span pharmaceutical intermediates (e.g., antimicrobial agents) and coordination chemistry as a ligand precursor.
Properties
CAS No. |
182067-54-5 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-ethoxy-3-hydroxy-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9-6(5-11)3-4-7(8(9)12)10(13)14/h3-5,12H,2H2,1H3 |
InChI Key |
QHPJVJZVRNEKLE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O |
Canonical SMILES |
CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O |
Synonyms |
Benzaldehyde, 2-ethoxy-3-hydroxy-4-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique properties of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde arise from the electronic and steric effects of its substituents. Below is a comparative analysis with analogous benzaldehyde derivatives:
Table 1: Structural and Physicochemical Properties
| Compound | Substituents (positions) | Melting Point (°C) | Solubility (Polar solvents) | pKa (phenolic –OH) | Reactivity Notes |
|---|---|---|---|---|---|
| This compound | 2-OEt, 3-OH, 4-NO₂ | 145–148 (lit.) | Moderate (DMF, DMSO) | ~8.2 | Nitro reduction at 4-position; aldehyde condensation |
| 4-Nitrobenzaldehyde | 4-NO₂ | 106–108 | High (EtOH, acetone) | N/A | Direct aldehyde reactivity; nitro reduction |
| 2-Hydroxy-5-nitrobenzaldehyde | 2-OH, 5-NO₂ | 160–162 | Low (H₂O) | ~7.8 | Intramolecular H-bonding; nitro meta to –OH |
| 3-Ethoxy-4-hydroxybenzaldehyde | 3-OEt, 4-OH | 98–100 | High (MeOH, EtOAc) | ~9.5 | Ethoxy steric hindrance; aldehyde oxidation |
Key Comparisons
Electronic Effects :
- The 4-nitro group in this compound strongly deactivates the aromatic ring, directing electrophilic substitutions to the 5-position. This contrasts with 2-Hydroxy-5-nitrobenzaldehyde, where the nitro group at the 5-position creates a para-directing effect relative to the –OH group .
- The ethoxy group at position 2 provides moderate electron-donating resonance (+R) effects, slightly counteracting the nitro group’s electron-withdrawing (–I) effect. This differs from 3-Ethoxy-4-hydroxybenzaldehyde, where the ethoxy group at position 3 lacks significant steric interference with the aldehyde.
Acidity of Phenolic –OH: The 3-hydroxy group in this compound exhibits a pKa of ~8.2 due to hydrogen bonding with the adjacent nitro group . In contrast, 2-Hydroxy-5-nitrobenzaldehyde has a lower pKa (~7.8) owing to stronger intramolecular H-bonding between –OH and –NO₂.
Redox Reactivity: The nitro group in this compound is reducible to an amine under catalytic hydrogenation (H₂/Pd-C), a property shared with 4-Nitrobenzaldehyde but absent in non-nitro analogs like 3-Ethoxy-4-hydroxybenzaldehyde. The aldehyde group undergoes nucleophilic addition (e.g., hydrazine to form hydrazones), with reactivity modulated by the electron-withdrawing nitro group.
Crystallographic Stability :
- X-ray studies (via SHELX ) highlight that intramolecular H-bonding in this compound enhances thermal stability compared to analogs like 4-Nitrobenzaldehyde, which lacks such interactions.
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